B1579651 Boc-D-glutamic acid γ-allyl ester

Boc-D-glutamic acid γ-allyl ester

Cat. No.: B1579651
M. Wt: 287.3
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-glutamic acid γ-allyl ester (CAS 259221-91-5) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₃H₂₁NO₆, with a molecular weight of 287.3 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group at the α-amino position and an allyl ester at the γ-carboxyl group. This configuration allows selective deprotection under acidic conditions (Boc) and via palladium-catalyzed methods (allyl ester), making it valuable in orthogonal protection strategies for solid-phase peptide synthesis (SPPS) .

Properties

Molecular Weight

287.3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key derivatives of D-glutamic acid with varying protecting groups and ester positions:

Compound Name CAS Number Molecular Formula MW (g/mol) Protecting Group Ester Group/Position Key Features
Boc-D-glutamic acid γ-allyl ester 259221-91-5 C₁₃H₂₁NO₆ 287.3 Boc Allyl (γ) Acid-labile Boc; Pd-mediated allyl deprotection
Boc-D-glutamic acid γ-benzyl ester 35793-73-8 C₁₇H₂₃NO₆ 337.37 Boc Benzyl (γ) Stable under acidic conditions; removed via hydrogenolysis
Fmoc-D-glutamic acid γ-allyl ester 204251-33-2 C₂₃H₂₃NO₆ 409.4 Fmoc Allyl (γ) Base-labile Fmoc; orthogonal to Boc/allyl
Boc-D-glutamic acid 5-tert-butyl ester 104719-63-3 C₁₆H₂₇NO₆ 303.35 Boc tert-Butyl (γ) Cleaved by strong acids (e.g., TFA); stable to bases
Fmoc-D-glutamic acid α-allyl ester N/A* C₂₃H₂₃NO₆ ~409.4 Fmoc Allyl (α) Ester position alters reactivity; α-allyl less common in SPPS
Boc-D-glutamic acid 1-benzyl ester 34404-30-3 C₁₇H₂₃NO₆ 337.37 Boc Benzyl (α) Rare α-ester configuration; limited compatibility with standard protocols

Key Research Findings

Orthogonal Deprotection: Boc and allyl ester combinations enable sequential deprotection, critical for synthesizing complex peptides. For example, Boc is removed with trifluoroacetic acid (TFA), while the allyl ester is cleaved using Pd(0)/nucleophile systems . In contrast, benzyl esters (e.g., Boc-D-glutamic acid γ-benzyl ester) require hydrogenolysis, which may interfere with acid-sensitive residues .

Steric and Electronic Effects: Allyl esters offer lower steric hindrance compared to bulkier tert-butyl or benzyl groups, improving coupling efficiency in SPPS . NMR studies () highlight distinct spectral shifts for allyl protons (δ ~0.48 ppm downfield vs. non-allylic protons), aiding in structural confirmation .

Stability and Compatibility :

  • Boc vs. Fmoc : Boc derivatives are acid-labile, whereas Fmoc (e.g., Fmoc-D-glutamic acid γ-allyl ester) requires piperidine for cleavage. This distinction dictates their use in Boc- or Fmoc-based SPPS strategies .
  • Allyl vs. Benzyl Esters : Allyl esters are preferred for metal-catalyzed deprotection in sensitive substrates, while benzyl esters are more stable under acidic conditions .

Application-Specific Derivatives :

  • tert-Butyl Esters : Boc-D-glutamic acid 5-tert-butyl ester (CAS 104719-63-3) is resistant to nucleophilic attack, making it suitable for prolonged storage or harsh reaction conditions .
  • N-Hydroxysuccinimide (NHS) Esters : Derivatives like Boc-L-glutamic acid γ-tert-butyl ester α-NHS ester () are used for efficient amine coupling in bioconjugation .

Preparation Methods

Protection of the Amino Group with Boc

  • The amino group of D-glutamic acid is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions.
  • Typical solvents include aqueous or organic media, with bases such as sodium bicarbonate or triethylamine to facilitate the reaction.
  • This step yields Boc-D-glutamic acid as an intermediate.

Selective Esterification of the γ-Carboxyl Group with Allyl Alcohol

  • The γ-carboxyl group is selectively esterified using allyl alcohol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.
  • Catalysts or additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) are often employed to increase reaction efficiency and selectivity.
  • The reaction is typically conducted in anhydrous organic solvents such as dichloromethane or ethyl acetate at low temperatures to minimize side reactions.
  • The allyl ester is favored due to its stability and facile removal under mild palladium-catalyzed conditions.

Detailed Stepwise Synthesis Example

Step Reagents and Conditions Outcome Notes
1 D-glutamic acid + (Boc)2O, base (e.g., NaHCO3), solvent Formation of Boc-D-glutamic acid Amino group protection
2 Boc-D-glutamic acid + allyl alcohol, DCC, DMAP, solvent Formation of this compound Selective esterification at γ-carboxyl group
3 Purification by extraction and crystallization Pure this compound Removal of side products and unreacted reagents

This approach is supported by literature that describes the use of carbodiimide coupling agents and catalytic additives for efficient esterification of glutamic acid derivatives.

Alternative Strategies and Considerations

  • Use of Allylmagnesium Bromide: In some synthetic sequences, allylmagnesium bromide is employed for the introduction of allyl groups, as seen in related glutamic acid derivative syntheses. However, this method is more common in complex transformations rather than direct esterification.
  • Solid-Phase Peptide Synthesis (SPPS) Compatibility: this compound is compatible with SPPS protocols, where the Boc group is removed under acidic conditions without affecting the allyl ester. The allyl group can later be selectively removed via palladium-catalyzed deprotection.
  • Palladium-Catalyzed Deprotection: The allyl ester can be cleaved under mild aqueous conditions using palladium catalysts, allowing for traceless removal without damaging the peptide or protein.

Research Findings on Stability and Utility

  • This compound exhibits stability under a variety of chemical conditions used in peptide synthesis, including acidic and neutral aqueous buffers, as well as denaturing environments.
  • The allyl ester protects the γ-carboxyl group from premature reactions, ensuring high purity and yield in peptide assembly.
  • The Boc group can be selectively removed without affecting the allyl ester, enabling orthogonal protection strategies crucial in complex peptide synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Boc protection + DCC esterification (Boc)2O, DCC, allyl alcohol, DMAP High selectivity; mild conditions Requires careful control of reaction conditions
Allylmagnesium bromide addition AllylMgBr, ketone intermediates Useful for complex derivative synthesis More complex; less direct for esterification
Solid-phase incorporation with Fmoc-Glu(AlHx) Fmoc-Glu(AlHx)-OH, SPPS reagents Compatible with automated synthesis; stable Requires palladium deprotection step

Q & A

Q. What are the critical steps in synthesizing Boc-D-glutamic acid γ-allyl ester, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Protection of the α-carboxyl group : Introduction of the tert-butyloxycarbonyl (Boc) group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to prevent unwanted side reactions during peptide assembly .
  • γ-Esterification : Allyl ester formation at the γ-carboxyl group using allyl alcohol under acidic or Mitsunobu conditions, ensuring regioselectivity .
  • Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product, with yields dependent on reaction time, temperature, and stoichiometric ratios of reagents .

Key Challenges : Competing racemization at the chiral center of D-glutamic acid during coupling steps; mitigation requires low-temperature reactions and optimized coupling agents .

Q. How can researchers validate the structural integrity and purity of this compound?

  • NMR Spectroscopy : Confirm regioselectivity (γ-allyl ester vs. α-ester) via 1H^1H-NMR chemical shifts (e.g., allyl protons at δ 5.1–5.3 ppm) and 13C^{13}C-NMR for ester carbonyl identification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C14_{14}H21_{21}NO6_6 for Boc-D-Glu-OAll) and detect impurities .
  • HPLC Analysis : Purity assessment using C18 columns with UV detection at 220 nm; retention time compared to synthetic standards .

Advanced Research Questions

Q. How can this compound be used to study protease substrate specificity in enzymatic assays?

  • Protease Cleavage Studies : The allyl ester group acts as a hydrolyzable site for proteases like trypsin or thrombin. Kinetic parameters (kcatk_{cat}, KMK_M) can be measured using fluorogenic or chromogenic reporters (e.g., AMC derivatives) .
  • Substrate Mimicry : The γ-allyl ester mimics natural post-translational modifications (e.g., γ-carboxylation in clotting factors), enabling mechanistic studies of enzyme-substrate interactions .

Methodological Note : Incorporate competitive inhibitors (e.g., EDTA for metalloproteases) to validate specificity .

Q. What strategies resolve contradictions in spectroscopic data for Boc-D-glutamic acid derivatives?

  • Isotope-Labeling : Use 15N^{15}N- or 13C^{13}C-labeled analogs to resolve overlapping NMR signals, especially in complex peptide assemblies .
  • X-ray Crystallography : For ambiguous NMR/FTIR results, crystallize the compound with heavy atoms (e.g., selenium derivatives) to determine absolute configuration .
  • Cross-Validation : Compare data across multiple techniques (e.g., IR carbonyl stretches vs. MS fragmentation patterns) to confirm functional groups .

Q. How does the γ-allyl ester group influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

  • Solubility Modulation : The allyl ester increases hydrophobicity, improving solubility in organic solvents (e.g., DMF, CH2_2Cl2_2) during SPPS, but may require polar additives (e.g., HMPA) for coupling efficiency .
  • Orthogonal Deprotection : The allyl group can be removed via Pd(0)-catalyzed deprotection (e.g., Pd(PPh3_3)4_4/morpholine) without affecting Boc or other acid-labile groups .

Experimental Design Tip : Pre-screen deprotection conditions to avoid side reactions (e.g., β-elimination) .

Q. What are the limitations of this compound in studying γ-carboxylated protein interactions?

  • Steric Hindrance : The allyl group may sterically block binding sites in enzyme active cavities, leading to underestimated activity in assays .
  • Lack of Post-Translational Modifications : Unlike physiological γ-carboxylation (e.g., vitamin K-dependent modifications in clotting factors), the allyl ester does not mimic carboxylate coordination with Ca2+^{2+} ions .

Mitigation : Use hybrid substrates with both allyl esters and carboxylated residues for comparative studies .

Q. Methodological Optimization

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

  • Flow Chemistry : Implement continuous-flow reactors to reduce reaction times and improve reproducibility .
  • Automated Purification : Integrate flash chromatography systems with UV-triggered fraction collection for rapid purification .
  • DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., reagent ratios, temperature) and minimize racemization .

Q. What analytical pitfalls arise when characterizing this compound in complex mixtures?

  • Co-Elution in HPLC : Impurities with similar hydrophobicity (e.g., α-ester byproducts) may co-elute; resolve using gradient elution or mixed-mode columns .
  • NMR Signal Overlap : Allyl protons may overlap with aromatic signals in peptide conjugates; use 1H^1H-13C^{13}C HSQC for unambiguous assignment .

Q. Applications in Mechanistic Studies

Q. How is this compound used to probe enzyme mechanism in protease research?

  • Transition-State Analogs : Incorporate the compound into peptidomimetics to study catalytic mechanisms (e.g., tetrahedral intermediate stabilization in serine proteases) .
  • Isotope Effects : Synthesize 18O^{18}O-labeled allyl esters to track hydrolytic cleavage via mass spectrometry .

Q. Can this compound serve as a model for studying γ-glutamyltranspeptidase (GGT) activity?

  • Substrate Specificity : The allyl ester mimics the γ-glutamyl donor in GGT-catalyzed transpeptidation reactions. Monitor kinetics using stopped-flow spectrophotometry .
  • Inhibitor Design : Modify the allyl group to develop competitive inhibitors (e.g., replacing allyl with fluorobenzyl) and assess IC50_{50} values .

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